molecular formula C20H25ClF2N2 B7897037 Bis-(4-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride

Bis-(4-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride

Cat. No.: B7897037
M. Wt: 366.9 g/mol
InChI Key: LSJIJWYPBHZDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-(4-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-(4-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperidine under basic conditions to form the intermediate product. This intermediate is then reacted with formaldehyde and hydrogen chloride to yield the final hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis-(4-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis-(4-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bis-(4-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluoro-benzyl)piperazine hydrochloride
  • 1-(4-Fluoro-benzyl)-2-(1-methylpiperidine-3-acyl)-1H-benzimidazole

Uniqueness

Bis-(4-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride is unique due to its specific structural features, such as the presence of two 4-fluorobenzyl groups and a piperidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N,N-bis[(4-fluorophenyl)methyl]-1-piperidin-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N2.ClH/c21-18-8-4-16(5-9-18)13-24(15-20-3-1-2-12-23-20)14-17-6-10-19(22)11-7-17;/h4-11,20,23H,1-3,12-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJIJWYPBHZDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN(CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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